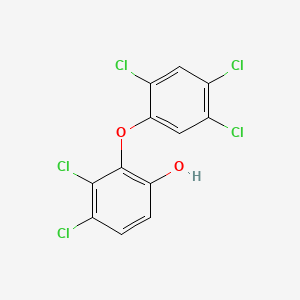
3,4-Dichloro-2-(2,4,5-trichlorophenoxy)phenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,4-Dichloro-2-(2,4,5-trichlorophenoxy)phenol is a chemical compound known for its significant applications in various fields. It is characterized by the presence of multiple chlorine atoms attached to a phenol ring, making it a chlorinated phenol derivative. This compound is often used in the synthesis of other chemicals and has notable antimicrobial properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3,4-Dichloro-2-(2,4,5-trichlorophenoxy)phenol typically involves the reaction of 2,4,5-trichlorophenol with a dichlorophenol derivative under controlled conditions. One common method is the Suzuki–Miyaura coupling reaction, which uses palladium as a catalyst and boron reagents to facilitate the formation of the carbon-carbon bond .
Industrial Production Methods: Industrial production of this compound often involves large-scale chemical reactions in reactors designed to handle chlorinated phenols. The process includes steps to ensure the purity of the final product and to minimize the formation of unwanted by-products such as dioxins .
Analyse Chemischer Reaktionen
Types of Reactions: 3,4-Dichloro-2-(2,4,5-trichlorophenoxy)phenol undergoes several types of chemical reactions, including:
Oxidation: This reaction can lead to the formation of quinones and other oxidized derivatives.
Reduction: Reduction reactions can remove chlorine atoms, resulting in less chlorinated phenols.
Substitution: Halogen atoms can be substituted with other functional groups, such as hydroxyl or amino groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or zinc dust are often used.
Substitution: Reagents such as sodium hydroxide or ammonia can facilitate substitution reactions.
Major Products: The major products formed from these reactions include various chlorinated and non-chlorinated phenols, depending on the specific reaction conditions .
Wissenschaftliche Forschungsanwendungen
3,4-Dichloro-2-(2,4,5-trichlorophenoxy)phenol has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Biology: Its antimicrobial properties make it useful in studies related to bacterial and fungal inhibition.
Medicine: Research has explored its potential use in developing antiseptic and disinfectant formulations.
Industry: It is employed in the production of herbicides and fungicides
Wirkmechanismus
The mechanism of action of 3,4-Dichloro-2-(2,4,5-trichlorophenoxy)phenol involves its interaction with microbial cell membranes, leading to disruption of membrane integrity and inhibition of essential cellular processes. This compound targets enzymes and proteins critical for microbial survival, thereby exerting its antimicrobial effects .
Vergleich Mit ähnlichen Verbindungen
2,4,5-Trichlorophenol: Used in the synthesis of herbicides and fungicides.
2,4-Dichlorophenol: Known for its use in the production of herbicides.
Triclosan: An antibacterial and antifungal agent used in consumer products
Uniqueness: 3,4-Dichloro-2-(2,4,5-trichlorophenoxy)phenol is unique due to its specific combination of chlorine atoms and phenol groups, which confer distinct chemical properties and reactivity. Its ability to undergo various chemical reactions and its broad-spectrum antimicrobial activity make it a valuable compound in multiple fields .
Eigenschaften
CAS-Nummer |
119036-18-9 |
|---|---|
Molekularformel |
C12H5Cl5O2 |
Molekulargewicht |
358.4 g/mol |
IUPAC-Name |
3,4-dichloro-2-(2,4,5-trichlorophenoxy)phenol |
InChI |
InChI=1S/C12H5Cl5O2/c13-5-1-2-9(18)12(11(5)17)19-10-4-7(15)6(14)3-8(10)16/h1-4,18H |
InChI-Schlüssel |
YZZVJTZVYYIQCB-UHFFFAOYSA-N |
SMILES |
C1=CC(=C(C(=C1O)OC2=CC(=C(C=C2Cl)Cl)Cl)Cl)Cl |
Kanonische SMILES |
C1=CC(=C(C(=C1O)OC2=CC(=C(C=C2Cl)Cl)Cl)Cl)Cl |
Synonyme |
2,2',4,4',5-pentachlorodiphenyl ether PCDE |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















